molecular formula C25H23N5O4S2 B2675092 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-86-0

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2675092
CAS RN: 868377-86-0
M. Wt: 521.61
InChI Key: COULQRHNMPNOCB-FVDSYPCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N5O4S2 and its molecular weight is 521.61. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystallization Influence

Research into mimics of hydrogen-bond dimer motifs, such as those found in sulfathiazole and sulfapyridine crystallizations, demonstrates the potential of specific chemical compounds to influence crystal nucleation and polymorphism. These studies suggest that compounds like "4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" could be explored for their effects on the crystallization processes of pharmaceutical compounds, potentially aiding in the development of new drug polymorphs with optimized properties (Lawrence, McAuliffe, & Moynihan, 2010).

Anticancer Applications

The synthesis of pro-apoptotic indapamide derivatives demonstrates the anticancer potential of sulfamoyl benzamide derivatives. Specifically, certain derivatives have shown to inhibit melanoma cell growth, suggesting that structurally similar compounds might exhibit similar bioactivities. This area of research presents an opportunity to explore "4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" for potential anticancer properties (Yılmaz et al., 2015).

Enzyme Inhibition for Therapeutic Use

The development of aromatic sulfonamide inhibitors targeting carbonic anhydrase isoenzymes highlights the therapeutic relevance of sulfonamides in managing conditions like glaucoma, edema, and epilepsy. Research into novel sulfonamides could uncover new therapeutic agents, potentially including derivatives of "4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" (Supuran, Maresca, Gregáň, & Remko, 2013).

Novel Material Synthesis

Studies on novel sulfonated nanofiltration membranes for dye treatment emphasize the utility of sulfonated compounds in creating materials with enhanced water flux and dye rejection capabilities. This suggests potential applications in environmental remediation and water purification technologies (Liu et al., 2012).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S2/c1-3-16-30-23-21(34-4-2)8-5-9-22(23)35-25(30)28-24(31)19-10-12-20(13-11-19)36(32,33)29(17-6-14-26)18-7-15-27/h1,5,8-13H,4,6-7,16-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COULQRHNMPNOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.